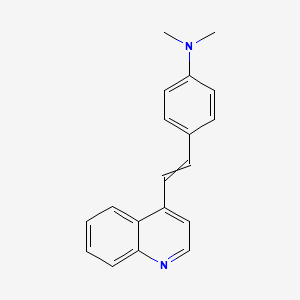

4-(4-DIMETHYLAMINOSTYRYL)QUINOLINE

Description

Significance of Styrylquinoline Derivatives in Contemporary Chemical Research

Styrylquinoline derivatives, the chemical family to which 4-(4-dimethylaminostyryl)quinoline (B182716) belongs, represent a versatile scaffold in modern chemical and medicinal research. nih.gov These compounds are characterized by a flat, largely lipophilic structure. nih.gov Initially synthesized and studied about a century ago, their development was hindered by issues of low selectivity and toxicity. nih.gov However, a resurgence of interest has been fueled by the discovery of their potential in various therapeutic areas. nih.govresearchgate.net

A significant breakthrough was the identification of certain styrylquinoline derivatives as inhibitors of HIV integrase, a crucial enzyme for viral replication. nih.gov This discovery has opened new avenues for the development of antiretroviral drugs. nih.govresearchgate.net Subsequently, research has expanded to explore their antifungal and anticancer properties. nih.gov The fundamental structure of styrylquinolines allows them to intercalate between the base pairs of DNA, a mechanism that can disrupt enzymatic processes like replication and potentially induce apoptosis in cancer cells. physchemres.org

Beyond medicinal chemistry, styrylquinoline derivatives are finding applications in materials science. Their unique photophysical properties, including fluorescence, make them suitable for the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. chemimpex.commdpi.com The ability to modify their structure allows for the tuning of their optical and electronic properties, making them promising candidates for advanced materials with tailored functionalities. mdpi.com

Historical Context and Evolution of Research on this compound

The initial investigations into styrylquinoline derivatives date back several decades. Early reports focused on their synthesis and preliminary biological evaluations. nih.gov For instance, research published in the 1950s explored the effects of compounds related to 4-(p-dimethylaminostyryl)quinoline methiodide on lymphoma in animal models. aacrjournals.orgnih.gov These early studies, while foundational, were often limited by the available analytical techniques and a complete understanding of their mechanisms of action. nih.gov

A notable paper from 1957 in The Journal of Organic Chemistry presented work on analogs of 4-(p-dimethylaminostyryl)quinoline, indicating a growing interest in synthesizing and characterizing related structures. acs.org Further work in 1961 explored derivatives with a methyl group on the styryl ring. acs.org These early synthetic efforts laid the groundwork for future investigations into the structure-activity relationships of this class of compounds.

The latter half of the 20th century and the beginning of the 21st century saw a significant evolution in the research landscape for styrylquinolines. Advances in spectroscopic and analytical methods allowed for a more in-depth characterization of their properties. nih.gov The discovery of their anti-HIV activity marked a pivotal moment, leading to a renewed and more focused research effort. nih.gov This has since expanded to include their potential as anticancer agents, with studies investigating their effects on various cancer cell lines. physchemres.orgphyschemres.org More recently, research has also begun to explore their application as imaging probes for neurodegenerative diseases like Alzheimer's. nih.govnih.gov

Scope and Research Trajectories of this compound Studies

Current research on this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A primary focus remains on the development of new synthetic methodologies to create libraries of diverse styrylquinoline analogs. researchgate.netmdpi.com These efforts aim to produce compounds with improved biological activity and selectivity.

In the realm of medicinal chemistry, a significant trajectory is the optimization of styrylquinolines as anticancer agents. physchemres.orgphyschemres.org Researchers are employing computational methods like 3D-QSAR and molecular docking to understand the structure-activity relationships and design more potent inhibitors. physchemres.orgphyschemres.org Another critical area of investigation is their potential as neuroprotective agents and imaging probes for neurodegenerative diseases. nih.govnih.govpeerj.com For example, derivatives are being studied for their ability to inhibit cholinesterase, a key target in Alzheimer's disease therapy. peerj.com

In materials science, the focus is on harnessing the unique photophysical properties of these compounds. chemimpex.commdpi.com Research is directed towards their use as fluorescent dyes for biological imaging, allowing for the visualization of cellular structures and processes. ontosight.aichemimpex.com Furthermore, their potential application in organic light-emitting diodes (OLEDs) is being actively explored, with the goal of enhancing the efficiency and color purity of display technologies. chemimpex.com The ability to incorporate these molecules into polymers also opens up possibilities for creating new materials with advanced optical and mechanical properties. chemimpex.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-(2-quinolin-4-ylethenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXDQQGMRYRUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897-55-2 | |

| Record name | N,N-Dimethyl-4-[2-(4-quinolinyl)ethenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization of 4 4 Dimethylaminostyryl Quinoline

Established Synthetic Routes for 4-(4-DIMETHYLAMINOSTYRYL)QUINOLINE (B182716)

The creation of this compound and its analogs often relies on classic condensation reactions, which form the backbone of their synthesis. However, alternative pathways are continuously being explored to enhance efficiency and yield.

Condensation Reactions in this compound Synthesis

The most common method for synthesizing styrylquinolines involves the condensation of a substituted quinoline (B57606) with an aromatic aldehyde. In the case of this compound, this typically involves the reaction of 4-methylquinoline (B147181) (lepidine) with 4-dimethylaminobenzaldehyde.

This reaction is often catalyzed by an acid or a base. For instance, the use of acetic anhydride (B1165640) under solvent-free microwave irradiation has been reported to produce high yields of styryl dyes. researchgate.net Another approach involves the use of zinc chloride as a catalyst, also under microwave conditions, which offers the advantages of shorter reaction times and simpler workup procedures. researchgate.net

The general mechanism involves the activation of the methyl group of lepidine, which then acts as a nucleophile, attacking the carbonyl group of 4-dimethylaminobenzaldehyde. Subsequent dehydration leads to the formation of the characteristic styryl double bond.

Alternative Synthetic Pathways

While condensation reactions are prevalent, other methods for quinoline synthesis can be adapted to produce the this compound scaffold. These include well-established named reactions in heterocyclic chemistry:

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminophenone with a compound containing a reactive α-methylene group. ijpsjournal.comnih.gov While not a direct route to the final product, it can be used to construct the quinoline core, which can then be further functionalized.

Skraup Synthesis: This reaction produces quinoline from aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. ijpsjournal.comresearchgate.net Modifications of this method could introduce the necessary precursors for the styryl moiety.

Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated carbonyl compounds to form quinolines. nih.gov This method offers another avenue for creating the core quinoline structure.

Pfitzinger Reaction: This involves the reaction of isatin (B1672199) with a carbonyl compound to yield a substituted quinoline-4-carboxylic acid, which can be a precursor for further derivatization. nih.gov

These classical methods provide a versatile toolbox for accessing a wide range of substituted quinolines that can then be converted to their styryl derivatives. nih.govnih.gov

Functionalization and Derivatization Strategies of the Quinoline Moiety

The quinoline ring system is amenable to a variety of chemical modifications, allowing for the fine-tuning of the molecule's properties. nih.gov Functionalization can occur at various positions on the quinoline ring, influencing its electronic and steric characteristics.

Electrophilic aromatic substitution reactions can introduce substituents such as nitro, halogen, and sulfonic acid groups onto the benzene (B151609) portion of the quinoline ring. Nucleophilic substitution reactions are also possible, particularly at the 2- and 4-positions, which are activated by the nitrogen atom. nih.gov

For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical properties of the resulting dye, such as its absorption and emission wavelengths. researchgate.net

Functionalization and Derivatization Strategies of the Styryl Moiety

The styryl portion of the molecule also presents opportunities for chemical modification. The dimethylamino group is a key feature, acting as a strong electron-donating group that is crucial for the compound's fluorescent properties. ontosight.ai

Variations in the substitution pattern on the phenyl ring of the styryl group can lead to a range of analogs with different optical properties. Introducing other substituents can modulate the electron-donating or -withdrawing nature of this part of the molecule, thereby influencing the intramolecular charge transfer characteristics of the dye.

Furthermore, the vinyl bridge connecting the quinoline and the dimethylaminophenyl rings can be a site for reactions, although this is less common as it can disrupt the conjugated π-system responsible for the dye's color and fluorescence.

Stereochemical Control in this compound Synthesis

The double bond in the styryl linker can exist as either the E (trans) or Z (cis) isomer. The E-isomer is generally the more stable and, therefore, the predominant product in most synthetic procedures due to reduced steric hindrance. researchgate.net

The photochemical properties of styrylquinolines can be influenced by the isomeric form, with some derivatives showing different quantum yields of photoisomerization. researchgate.net While specific methods for controlling the stereochemistry during the synthesis of this compound are not extensively detailed in the provided context, the reaction conditions, such as temperature and catalyst choice, can potentially influence the isomeric ratio. The inherent stability of the E-isomer, however, often simplifies the synthetic outcome.

Advanced Spectroscopic and Photophysical Characterization of 4 4 Dimethylaminostyryl Quinoline

Electronic Absorption Spectroscopy of 4-(4-DIMETHYLAMINOSTYRYL)QUINOLINE (B182716)

The electronic absorption spectrum of this compound is dictated by its molecular structure, which features an electron-donating dimethylamino group connected to an electron-accepting quinoline (B57606) ring through a π-conjugated styryl bridge. ontosight.ainih.gov This donor-π-acceptor (D-π-A) arrangement is fundamental to its optical properties.

The absorption spectrum of this compound and related styryl dyes is primarily characterized by an intense, broad absorption band in the UV-visible region. mdpi.comnih.gov This band is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character. nih.gov Upon absorption of a photon, electron density is shifted from the electron-rich dimethylaminophenyl moiety (the donor) to the electron-deficient quinoline moiety (the acceptor). The extended conjugation provided by the ethylene (B1197577) bridge facilitates this charge transfer, and the efficiency of this process governs the absorption wavelength and intensity. The structure of the carbon-carbon double bond is typically in the trans-configuration, which is the more thermodynamically stable isomer.

Solvatochromism, the change in a substance's color with solvent polarity, provides insight into the electronic ground and excited states of a molecule. For styryl quinoline derivatives, the effect of solvent polarity on the absorption maximum (λmax) is often less pronounced than on the emission maximum. Studies on closely related styrylquinolinium dyes, such as (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide, show that the absorption maximum exhibits some sensitivity to the solvent environment. nih.gov This behavior is typical for D-π-A dyes where the ground state is already somewhat polar, and the change in dipole moment upon excitation to the Franck-Condon excited state is not as dramatic as the change during relaxation to the fluorescent excited state.

The following table presents the absorption maxima for a closely related analogue, (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide, in a range of solvents with varying polarity, illustrating the typical solvatochromic behavior of this class of compounds. nih.gov

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λmax, nm) |

| Cyclohexane | 2.02 | 479 |

| 1,4-Dioxane | 2.21 | 488 |

| Chloroform | 4.81 | 501 |

| Ethyl Acetate | 6.02 | 486 |

| Tetrahydrofuran (THF) | 7.58 | 490 |

| Dichloromethane (DCM) | 8.93 | 499 |

| Pyridine | 12.4 | 492 |

| Acetone | 20.7 | 482 |

| Ethanol | 24.55 | 475 |

| Methanol | 32.7 | 470 |

| Acetonitrile (ACN) | 37.5 | 474 |

| Dimethylformamide (DMF) | 36.7 | 492 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 495 |

| Water | 80.1 | 465 |

Data for (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide, a close analogue of the title compound. nih.gov

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy reveals information about the fate of the excited state. For this compound, the fluorescence is highly sensitive to the molecular environment, a characteristic feature of ICT dyes.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For styryl dyes, ΦF is highly dependent on the solvent. In non-polar solvents, the quantum yield is often low due to efficient non-radiative decay pathways, such as torsional relaxation and photoisomerization around the double bond. nih.gov As solvent polarity increases, the ICT excited state is stabilized, which can lead to an increase in the quantum yield. However, in very polar or protic solvents, specific interactions like hydrogen bonding can introduce new non-radiative pathways, sometimes leading to a decrease in quantum yield.

Furthermore, the viscosity of the solvent plays a crucial role. In viscous environments, the rotational and torsional motions that lead to non-radiative decay are hindered, which typically results in a significant increase in fluorescence quantum yield. nih.gov For example, a related styryl derivative shows a higher quantum yield in the viscous solvent glycerol. nih.gov The photoluminescence efficiency of quinoline-based dyes can be tuned by structural modifications, but they often exhibit strong solvatofluorochromism, where the emission color and intensity change dramatically with the solvent. researchgate.net

Time-resolved fluorescence spectroscopy measures the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence decay of this compound and its analogues is often complex and can be influenced by the solvent. In many cases, the decay is not a single exponential, indicating the presence of multiple excited state species or competing decay processes.

The fluorescence lifetime, much like the quantum yield, is sensitive to solvent viscosity. An increase in viscosity restricts molecular motion, slowing down non-radiative decay rates and thus lengthening the fluorescence lifetime. researchgate.net The table below shows photophysical data for a related pyridinium (B92312) compound, trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride, which illustrates the influence of solvent viscosity on fluorescence lifetime and calculated decay rates. researchgate.net

| Solvent System (Water-Glycerol, v/v %) | Viscosity (cP) | Quantum Yield (ΦF) x 102 | Lifetime (τF, ns) | Radiative Rate (kr, 107 s-1) | Non-radiative Rate (knr, 107 s-1) |

| 0 | 1.0 | 0.20 | 0.08 | 2.50 | 1247.5 |

| 20 | 1.7 | 0.28 | 0.11 | 2.55 | 906.5 |

| 40 | 3.1 | 0.33 | 0.16 | 2.06 | 622.9 |

| 60 | 6.0 | 0.36 | 0.26 | 1.38 | 383.3 |

| 80 | 21.0 | 0.55 | 0.42 | 1.31 | 236.6 |

| 100 | 950 | 0.98 | 0.74 | 1.32 | 133.8 |

Data for trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride, illustrating the effect of viscosity on photophysical parameters. researchgate.net

The primary radiative decay pathway is fluorescence, the rate constant of which is denoted as kr. This process involves the emission of a photon from the lowest singlet excited state (S1) to the ground state (S0).

Non-radiative decay pathways are processes that deactivate the excited state without the emission of a photon. For styryl dyes, these are particularly important and include:

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S1 → S0). It is often facilitated by vibrational relaxation.

Intersystem Crossing (ISC): This involves a transition between states of different spin multiplicity (e.g., from the singlet excited state S1 to a triplet state T1). For many quinoline derivatives, ISC can be a significant deactivation channel.

Photoisomerization: A major non-radiative pathway for styryl dyes involves twisting around the central carbon-carbon double bond in the excited state, leading to a trans-to-cis isomerization. nih.gov This process often proceeds through a twisted intermediate state that efficiently deactivates to the ground state of both isomers. Restricting this motion, for instance in a viscous solvent or through chemical modification, can significantly enhance fluorescence. nih.gov

Mechanisms of Fluorescence Emission in this compound

The fluorescence of this compound (4-DMSQ) is governed by sophisticated photophysical processes. The molecule's structure, featuring an electron-donating dimethylamino group connected to an electron-accepting quinoline ring via a styryl bridge, is archetypal for push-pull chromophores, predisposing it to significant changes in its electronic distribution upon photoexcitation.

Intramolecular Charge Transfer (ICT) Phenomena

Upon absorption of light, 4-DMSQ transitions from its ground state to a locally excited (LE) state. In this state, a significant redistribution of electron density occurs, leading to the formation of an Intramolecular Charge Transfer (ICT) state. rsc.org This process involves the transfer of an electron from the electron-rich dimethylaminophenyl (donor) moiety to the electron-deficient quinoline (acceptor) moiety. nih.gov The result is a highly polar excited state with a much larger dipole moment than the ground state.

The formation of the ICT state is a critical step in the fluorescence emission pathway. In many similar styryl dyes, the emission in nonpolar solvents originates from the LE state, while in polar solvents, the emission occurs from a stabilized, planar intramolecular charge transfer (PICT) state. rsc.orgresearchgate.net This stabilization in polar media is due to favorable dipole-dipole interactions between the polar solvent molecules and the highly polar ICT state. rsc.orgresearchgate.net Theoretical studies on related compounds suggest that the extent of charge transfer can be influenced by the nature of the π-conjugated bridge connecting the donor and acceptor groups. d-nb.info

Twisted Intramolecular Charge Transfer (TICT) States

A key de-excitation pathway for many donor-acceptor molecules involves the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org This phenomenon occurs when, from the initially formed planar ICT state, one part of the molecule twists relative to the other around a single bond. rsc.orgmdpi.com For 4-DMSQ, this would involve the rotation around the single bond connecting the dimethylaniline group to the styryl vinyl group.

This twisting leads to a decoupling of the π-systems of the donor and acceptor moieties, resulting in a state with near-complete charge separation and a very large dipole moment. nih.gov The TICT state is typically lower in energy than the planar ICT state, especially in polar solvents which can effectively stabilize its large dipole moment. nih.govmdpi.com

Emission from the TICT state is characterized by a large Stokes shift, appearing as a broad, structureless, and significantly red-shifted band in the fluorescence spectrum compared to the emission from the LE or planar ICT state. mdpi.com The formation and stabilization of the TICT state are highly dependent on the polarity and viscosity of the environment. In viscous solvents, the twisting motion required to form the TICT state can be restricted, leading to an increase in the fluorescence quantum yield from the planar ICT state. rsc.orgresearchgate.net

Environmental Sensitivity of Fluorescence

The fluorescence properties of 4-DMSQ are exceptionally sensitive to the local environment, a characteristic known as solvatochromism. This sensitivity stems directly from the large change in dipole moment upon excitation to the ICT and TICT states.

In nonpolar solvents, the emission spectrum typically shows a structured band at higher energies (shorter wavelengths). As the polarity of the solvent increases, the emission spectrum exhibits a pronounced red shift (bathochromic shift), indicative of the strong stabilization of the highly polar excited state by the polar solvent molecules. rsc.orgresearchgate.net This relationship is often described by the Lippert-Mataga equation, which correlates the Stokes shift to the solvent polarity function.

This environmental sensitivity makes 4-DMSQ and similar quinoline-based dyes valuable as fluorescent probes. chemimpex.comnih.gov They can be used to report on the local polarity of their microenvironment, for instance, within biological membranes, polymer matrices, or for sensing applications. chemimpex.comnih.gov The fluorescence intensity and lifetime can also be modulated by the environment; for example, hydrogen-bonding solvents can provide an efficient non-radiative decay channel, leading to quenching of the fluorescence. researchgate.net

Non-Linear Optical Properties of this compound

Molecules like 4-DMSQ, with a strong donor-acceptor character and an extended π-conjugated system, are prime candidates for exhibiting significant non-linear optical (NLO) properties. These properties arise from the interaction of the material with intense electromagnetic fields, such as those from a laser, leading to phenomena like frequency doubling and multi-photon absorption. nih.gov

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency are combined in a non-centrosymmetric material to generate a single new photon with twice the frequency (and half the wavelength). wikipedia.org For a molecule to exhibit SHG, it must possess a non-zero first hyperpolarizability (β). The large difference in dipole moment between the ground and ICT states in push-pull molecules like 4-DMSQ gives rise to a large β value.

Studies on the closely related compound, trans-4-[4-(dimethylamino)styryl]pyridine (DASP), have demonstrated its significant SHG capabilities. The first hyperpolarizability (β) of such molecules can be determined using techniques like Electric-Field-Induced Second-Harmonic generation (EFISH) or through analysis of solvatochromic data. nih.gov For DASP, solvatochromic methods that utilize both absorption and fluorescence data have been shown to provide β values that compare favorably with those from EFISH measurements. nih.gov

For SHG to be observed from a bulk material, the molecules must crystallize in a non-centrosymmetric space group. aps.org Organic crystals like DAST (trans-4'-[4-(dimethylamino)-N-methylstilbazolium] p-tosylate), which shares a similar chromophore structure, are known for their high SHG efficiency, particularly at technologically important infrared wavelengths. nih.gov This suggests that crystalline forms of 4-DMSQ, if non-centrosymmetric, would be promising materials for frequency doubling applications. nih.gov

Table 1: Comparison of Second-Order NLO Properties for Related Compounds

| Compound | Measurement Technique | First Hyperpolarizability (β) | Reference |

|---|---|---|---|

| trans-4-[4-(dimethylamino)styryl]pyridine (DASP) | Solvatochromism | Value compared with EFISH | nih.gov |

| DAST | SHG Characterization | High efficiency at IR wavelengths | nih.gov |

This table provides an interactive overview of the second-order non-linear optical properties of compounds structurally related to this compound.

Two-Photon Absorption (TPA) Cross-Sections

Two-Photon Absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons to transition to an excited state. wikipedia.org The probability of TPA is proportional to the square of the incident light intensity, allowing for excitation deep within scattering media and providing inherent three-dimensional spatial resolution. washington.edu The efficiency of this process is quantified by the TPA cross-section (δ), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). rsc.org

Symmetrical push-pull molecules with donor-π-donor or acceptor-π-acceptor structures often exhibit large TPA cross-sections. The introduction of strong electron-donating groups, such as the dimethylamino group in 4-DMSQ, can dramatically enhance the TPA cross-section compared to the unsubstituted parent chromophore. washington.edu For instance, the TPA cross-section of a bis-donor stilbene (B7821643) was found to be about 20 times larger than that of the unsubstituted stilbene. washington.edu

Table 2: Two-Photon Absorption (TPA) Data for Representative Dyes

| Compound | Solvent | Max. TPA Wavelength (nm) | Max. TPA Cross-Section (δ) (GM) | Reference |

|---|---|---|---|---|

| Water-soluble initiator (WI) | Aqueous | 780 | ~200 | rsc.org |

| Bis-donor stilbene (BDAS) | Not specified | 600 | 210 | washington.edu |

| Tripodal chromophore (Compound 4) | THF | ~720 | 1100 | researchgate.net |

This interactive table presents Two-Photon Absorption (TPA) cross-section data for several chromophores, illustrating the range of values achieved in related molecular structures.

Table of Compound Names Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

| 4-DMSQ | This compound |

| DASP | trans-4-[4-(dimethylamino)styryl]pyridine |

| DAST | trans-4'-[4-(dimethylamino)-N-methylstilbazolium] p-tosylate |

| BDAS | Bis(4-(dimethylamino)phenyl)acetylene (a type of bis-donor stilbene) |

| WI | Water-soluble TPP initiator based on 2,7-bis(2-(4-pentaneoxy-phenyl)-vinyl)anthraquinone |

| Fluorescein (B123965) | 2-(3-hydroxy-6-oxo-xanthen-9-yl)benzoic acid |

| Rhodamine B | N-[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-N-ethylethanaminium |

Photorefractive Effects

The photorefractive effect is a phenomenon in which the local refractive index of a material is altered by spatial variations in light intensity. This effect arises from a combination of photoconductivity and the electro-optic effect. For a material to exhibit photorefractivity, it must contain photoionizable species (photogenerating sites), charge-transporting moieties, charge-trapping sites, and chromophores that provide an electro-optic response. The process involves the photoexcitation of charge carriers, their subsequent drift and diffusion, leading to the formation of a space-charge electric field, which then modulates the refractive index via the electro-optic effect.

While direct experimental studies on the photorefractive properties of the specific compound This compound are not extensively documented in the reviewed literature, its molecular structure suggests a strong potential for use as a nonlinear optical (NLO) chromophore in photorefractive materials. The molecule possesses a strong electron-donating dimethylamino group and an electron-accepting quinoline ring, connected by a π-conjugated styryl bridge. This donor-π-acceptor architecture is a common feature in chromophores designed for high second-order NLO activity, which is a prerequisite for the electro-optic effect.

Research Findings in Related Materials

Research into polymers containing styrylquinoline moieties in their side chains has demonstrated their significant photochemical and photophysical properties, including photoisomerization, which involves the reversible transformation between trans and cis isomers upon light exposure. bohrium.com This photo-induced change in molecular geometry can influence the material's optical properties. Studies on polymers incorporating quinoline-based chromophores have confirmed their potential for NLO applications, showing measurable second harmonic generation (SHG) and electro-optic (EO) coefficients. researchgate.netresearchgate.net

For instance, a poly(methylmethacrylate) (B3431434) copolymer incorporating a quinoline chromophore exhibited an SHG coefficient (d₃₃) of 27 pm/V and an electro-optic coefficient (r₃₃) of 6.8 pm/V. researchgate.netresearchgate.net While these values are for a related quinoline-based system and not this compound itself, they indicate that the quinoline moiety can be effectively used to induce electro-optic activity in a polymer matrix.

Photorefractive composites are typically created by doping a host polymer with a sensitizer (B1316253), a charge-transporting agent, and an NLO chromophore. In such a system, this compound could function as the NLO chromophore. The performance of such a composite would depend on the efficient generation of charge carriers by the sensitizer upon illumination, the transport of these charges through the polymer matrix (often facilitated by a charge-transporting agent like a carbazole (B46965) derivative), and the subsequent alignment of the chromophore in the resulting space-charge field to induce a refractive index grating.

A study on a photorefractive polymer containing a carbazole moiety for charge transport and an azo derivative as the NLO chromophore reported a two-beam coupling gain coefficient of 122 cm⁻¹ at an applied electric field of 85 V/μm, demonstrating efficient photorefractive performance. researchgate.net Another novel bi-functional photorefractive acrylate (B77674) polymer with pendant carbazolyl groups and azo derivatives as side chains achieved a two-beam coupling gain coefficient of 93 cm⁻¹, a diffraction efficiency of 12%, and an electro-optic coefficient of 26 pm/V. researchgate.net These findings highlight the performance metrics that could be targeted in the development of photorefractive materials incorporating this compound.

The table below summarizes the nonlinear optical and photorefractive properties of some representative materials containing related chromophores to provide a context for the potential performance of materials based on this compound.

| Material/Chromophore System | Property | Value | Reference |

| PMMA copolymer with quinoline chromophore | SHG Coefficient (d₃₃) | 27 pm/V | researchgate.netresearchgate.net |

| PMMA copolymer with quinoline chromophore | EO Coefficient (r₃₃) | 6.8 pm/V | researchgate.netresearchgate.net |

| Photorefractive polymer with azo derivative | Two-Beam Coupling Gain | 122 cm⁻¹ | researchgate.net |

| Bi-functional acrylate polymer with azo derivative | Two-Beam Coupling Gain | 93 cm⁻¹ | researchgate.net |

| Bi-functional acrylate polymer with azo derivative | Diffraction Efficiency | 12% | researchgate.net |

| Bi-functional acrylate polymer with azo derivative | EO Coefficient (r₃₃) | 26 pm/V | researchgate.net |

Theoretical and Computational Investigations of 4 4 Dimethylaminostyryl Quinoline

Electronic Structure Calculations of Ground States

Ground-state calculations are fundamental to understanding the intrinsic properties of a molecule in its most stable electronic state. These methods determine the optimized geometry, electronic distribution, and energy levels of the molecule.

Density Functional Theory (DFT) is a robust theoretical method used to determine a compound's kinetic and thermodynamic stability, perform structural calculations, and analyze molecular interactions and electronic properties. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to optimize the molecular geometry. nih.gov

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical stability and reactivity of molecules. nih.gov This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that defines chemical reactivity and kinetic stability. nih.gov

In 4-(4-dimethylaminostyryl)quinoline (B182716), which is a "push-pull" system, the dimethylamino group acts as an electron donor (push) and the quinoline moiety acts as an electron acceptor (pull). chemimpex.commdpi.com Molecular orbital analysis typically shows that the HOMO is localized on the electron-donating dimethylaminostyryl part, while the LUMO is centered on the electron-accepting quinoline ring. This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon electronic excitation. The distribution of electron density and the molecular electrostatic potential (MEP) map, also derived from these calculations, further elucidate the charge distribution and identify the electron-rich and electron-poor regions of the molecule.

Table 1: Representative Frontier Molecular Orbital Data for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Quinoline Derivative A | -5.80 | -2.20 | 3.60 | DFT/B3LYP/6-31G(d,p) |

| Quinoline Derivative B | -5.95 | -2.15 | 3.80 | DFT/B3LYP/6-31G(d,p) |

| Quinoline Derivative C | -5.75 | -2.30 | 3.45 | DFT/B3LYP/6-31G(d,p) |

Excited State Calculations and Transition Analysis

Understanding the behavior of the molecule after it absorbs light requires calculations of its electronic excited states. These studies are key to explaining its fluorescence and other photophysical properties. chemimpex.com

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption and emission spectra of molecules. nih.gov By calculating the energies of vertical transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max). nih.gov These calculations often show that the lowest energy absorption band corresponds to the HOMO-LUMO transition, which possesses significant charge-transfer character in push-pull molecules. nih.gov

Similarly, by optimizing the geometry of the first excited state (S1) and calculating the transition energy back to the ground state (S0), TD-DFT can predict the fluorescence emission wavelength. The difference between the absorption and emission energies is the Stokes shift, a key property for fluorescent dyes. nih.gov Studies on various quinoline derivatives have demonstrated that TD-DFT calculations can accurately reproduce experimental absorption spectra. nih.govresearchgate.net

Table 2: Representative TD-DFT Absorption Data for Quinoline Derivatives

| Compound | Calculated λ_max (nm) | Experimental λ_max (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|---|

| C7DMQCA | 365 | 365 | >0.1 | HOMO -> LUMO |

| C8DMQCA | 313 | 313 | >0.1 | HOMO -> LUMO |

Note: Data adapted from a study on related quinoline derivatives (2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde and 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde) to illustrate TD-DFT results. nih.gov

Fluorescence is often in competition with non-radiative decay pathways, where the molecule returns to the ground state without emitting light. These ultrafast processes are frequently mediated by conical intersections (CIs), which are points of degeneracy between two electronic states (e.g., S1 and S0). mdpi.com

For molecules with rotatable bonds, like the styryl linker in this compound, photoisomerization (e.g., trans-cis isomerization) is a common non-radiative decay channel. mdpi.com Theoretical studies on similar push-pull molecules like DANS (4-(N,N-dimethylamino)-4′-nitrostilbene) have shown that upon excitation, the molecule can evolve along the excited state potential energy surface towards a CI. mdpi.comnih.gov Reaching the CI facilitates a rapid, radiationless transition back to the ground state. mdpi.com The accessibility of such CIs can be restricted by the molecular environment, a phenomenon known as Restricted Access to a Conical Intersection (RACI), which can explain aggregation-induced emission (AIE). rsc.org In AIE-active molecules, the rotation leading to the CI is free in solution (leading to weak fluorescence), but is hindered in the aggregate state, thus blocking the non-radiative pathway and enhancing fluorescence. rsc.org

The surrounding solvent can significantly influence the properties of a solute molecule. Molecular Dynamics (MD) simulations are a computational technique used to study these effects by simulating the movement of the solute and solvent atoms over time. mdpi.com This approach provides a microscopic view of molecular interactions and the temporal evolution of the system. mdpi.com

For quinoline-based systems, MD simulations can be used to investigate the structure of the solvation shell. nih.gov By calculating properties like radial distribution functions (RDFs), one can determine the average distance and arrangement of solvent molecules around specific sites of the this compound molecule. nih.gov Furthermore, interaction energies between the solute and solvent can be computed to quantify the strength of solvation. researchgate.net These simulations are crucial for understanding solvatochromism—the change in absorption and emission colors with solvent polarity—which is a hallmark of charge-transfer dyes. nih.gov The simulations can reveal how different solvents stabilize the ground and excited states, thereby affecting the energy of electronic transitions. nih.gov

Computational Prediction of Optical and Photophysical Parameters

Computational chemistry provides powerful tools to predict the optical and photophysical properties of molecules, offering insights that complement and guide experimental studies. For the compound this compound, a member of the styrylquinoline class of dyes, theoretical calculations are instrumental in understanding its electronic structure and predicting its behavior upon interaction with light. These investigations typically employ Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to model the molecule's properties in various environments.

The structure of this compound features a quinoline ring system, which acts as an electron acceptor, connected to a dimethylaminostyryl group, which serves as an electron donor, via a π-conjugated bridge. This donor-π-acceptor (D-π-A) architecture is a common motif in organic dyes and is known to give rise to interesting photophysical properties, including strong fluorescence.

Methodology of Computational Prediction

The prediction of optical and photophysical parameters for molecules like this compound generally involves a multi-step computational approach:

Ground State Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its electronic ground state. This is typically achieved using DFT methods, which calculate the electron density of the molecule to determine its energy and geometry. A variety of functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) can be used, and the choice of these can influence the accuracy of the results. nih.govnih.govrsc.org

Frontier Molecular Orbital (FMO) Analysis: Once the optimized geometry is obtained, the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a first approximation of the molecule's excitation energy. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. For D-π-A systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part.

Excited State Calculations: To predict the absorption and emission spectra, TD-DFT calculations are performed on the optimized ground-state geometry. These calculations provide information about the vertical excitation energies, which correspond to the energies of absorbed photons, and the oscillator strengths, which are related to the intensity of the absorption bands. By simulating the electronic transitions from the ground state to various excited states, the absorption spectrum can be predicted.

Excited State Geometry Optimization: To predict the fluorescence or phosphorescence properties, the geometry of the molecule in its first excited state (S1) is optimized. The energy difference between the optimized excited state and the ground state corresponds to the energy of the emitted photon. This allows for the prediction of the emission wavelength.

Solvent Effects: The optical properties of styryl dyes are often sensitive to the polarity of their environment. nih.govresearchgate.net Computational models can account for solvent effects using various approaches, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov

Predicted Optical and Photophysical Parameters

| Parameter | Description | Expected Trend/Significance |

| λmax (abs) | Wavelength of maximum absorption | Predicted to be in the UV-visible region, characteristic of π→π* transitions. The exact wavelength is sensitive to the electronic nature of substituents and the solvent environment. |

| f | Oscillator strength | A measure of the probability of an electronic transition. Higher values indicate more intense absorption bands. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO) | HOMO-LUMO energy gap | Influences the color and reactivity of the molecule. A smaller gap generally leads to absorption at longer wavelengths. |

| λmax (em) | Wavelength of maximum emission (fluorescence) | Predicted to be at a longer wavelength than the absorption maximum (Stokes shift). The emission properties are highly dependent on the solvent polarity. |

| μg | Ground-state dipole moment | Provides information about the charge distribution in the ground state. |

| μe | Excited-state dipole moment | Provides information about the charge distribution in the excited state. An increase in the dipole moment upon excitation is indicative of intramolecular charge transfer (ICT). |

Detailed Research Findings from Analogous Systems

Studies on various quinoline-based D-π-A dyes have demonstrated that TD-DFT calculations can accurately predict their optical properties. nih.govnih.govresearchgate.net For instance, research on donor-functionalized quinoline-based sensitizers for dye-sensitized solar cells (DSSCs) has shown that the choice of the donor group significantly influences the HOMO-LUMO gap and the resulting absorption spectra. nih.govresearchgate.net By tuning the electron-donating strength of the substituent, the absorption can be shifted to longer wavelengths, which is desirable for light-harvesting applications.

Furthermore, computational studies on styryl quinoline copolymers have highlighted the influence of substituents on their luminescence properties. acs.org The introduction of different electron-donating or electron-withdrawing groups can shift the emission from the blue to the green, yellow, or even orange region of the spectrum. These findings are supported by DFT analysis, which helps to rationalize the observed photophysical behavior.

Applications of 4 4 Dimethylaminostyryl Quinoline in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The strong fluorescence of 4-(4-dimethylaminostyryl)quinoline (B182716) makes it a compound of interest for OLED technology, where it has the potential to contribute to enhanced efficiency and color purity in displays. chemimpex.com Its structural characteristics are well-suited for application in the emissive layers of these devices.

Integration of this compound as Emitter Material

While specific performance data for this compound as a primary emitter in OLEDs is not extensively detailed in publicly available research, the broader class of quinoline (B57606) derivatives has been investigated for this purpose. For instance, quinoline-based materials have been explored as emitters in thermally activated delayed fluorescence (TADF) OLEDs. In non-doped OLED architectures, certain quinoline derivatives have demonstrated significant external quantum efficiencies (EQEs), as highlighted in the table below.

Table 1: Performance of Non-Doped OLEDs with Quinoline-Based Emitters

| Emitter Material | Maximum External Quantum Efficiency (EQE) | Turn-on Voltage (V) |

|---|---|---|

| DMAC-QL | 7.7% | 3.2 |

| PXZ-QL | 17.3% | 2.6 |

| PTZ-QL | 14.8% | 2.8 |

Data for quinoline-based TADF emitters, not specifically this compound. chemimpex.com

These findings for related compounds suggest the potential of the quinoline moiety in achieving efficient light emission in OLEDs. The dimethylaminostyryl group in this compound acts as a strong electron-donating group, which can influence the intramolecular charge transfer characteristics of the molecule, thereby affecting its emission properties. Further research is needed to quantify the specific electroluminescent performance of this compound as an emitter.

Hole Transporting and Electron Transporting Layer Applications

The effective functioning of an OLED relies on the balanced injection and transport of holes and electrons. Materials with appropriate energy levels and charge carrier mobilities are required for the hole transport layer (HTL) and electron transport layer (ETL).

Device Architecture and Performance Optimization

For quinoline-based emitters, a common device architecture might be: Indium Tin Oxide (ITO) / Hole Transport Layer / Emissive Layer (with quinoline derivative) / Electron Transport Layer / Cathode. For instance, a blue-emitting OLED using a quinoline-based material employed a device configuration of Indium Tin Oxide (ITO) / N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) as the HTL, the quinoline derivative as the emitting and electron-transporting material, and a Caesium Fluoride/Aluminum (CsF/Al) cathode. This device exhibited a bright blue emission with a low turn-on voltage.

Optimization of device performance when using a material like this compound would involve carefully selecting the adjacent layers (HTL and ETL) to ensure efficient charge injection and confinement within the emissive layer. The concentration of the dopant emitter in a host material is another critical parameter that needs to be optimized to avoid issues like aggregation-caused quenching of fluorescence.

Polymeric and Nanocomposite Materials

The optical properties of this compound also make it a valuable component for creating advanced polymeric and nanocomposite materials with tailored functionalities.

Incorporation into Polymer Matrices for Enhanced Optical Properties

The incorporation of this compound and its derivatives into polymer matrices can lead to new materials with enhanced optical properties. Research on related styrylquinoline copolymers has shown that the nature of substituents on the styrylquinoline moiety can shift the emission band, allowing for the tuning of the fluorescence color from blue to green, yellow, or orange.

When pyrroloquinoline-based styryl dyes are doped into polymers like poly(methyl methacrylate) (PMMA) and polystyrene (PS), the fluorescence properties are influenced by the polymer matrix. The emission spectra can be affected by the concentration of the dye within the polymer.

Table 2: Emission Characteristics of a Pyrroloquinoline-based Styryl Dye (PQC) in PMMA

| Concentration of PQC in PMMA (wt%) | Emission Maximum (nm) |

|---|---|

| 0.01 | 550 |

| 0.05 | 553 |

| 0.1 | 555 |

| 0.5 | 563 |

| 1.0 | 571 |

Data for a related pyrroloquinoline-based styryl dye, not specifically this compound.

This demonstrates that by embedding styrylquinoline derivatives in a polymer host, it is possible to create solid-state fluorescent materials whose properties can be controlled by the choice of the dye, its concentration, and the surrounding polymer matrix. Such materials have potential applications in solid-state lighting, sensors, and optical data storage.

Nanostructured Materials for Photonic Applications

Nanostructured materials, such as nanocomposites containing metallic nanoparticles, offer another avenue for harnessing the optical properties of this compound. The interaction of the fluorescent molecule with the localized surface plasmon resonance of nanoparticles, like gold nanoparticles, can lead to interesting photophysical phenomena, including enhanced absorption and emission.

While specific research on nanocomposites of this compound is limited, the general principle involves dispersing the dye and nanoparticles within a host matrix, often a polymer. The formation of gold nanoparticles within a polystyrene matrix containing a precursor has been demonstrated, creating a nanocomposite with altered optical properties. Such plasmonic nanocomposites are being explored for a range of photonic applications, including as gradient-index media and in enhanced sensing platforms. The incorporation of a fluorescent dye like this compound into such a system could lead to novel materials for applications in nanophotonics and advanced optical devices.

Research in Advanced Optical Films and Coatings

The fluorescent properties of this compound make it a compound of interest for creating advanced optical films and coatings. chemimpex.com Research in this area focuses on leveraging its ability to absorb and emit light at specific wavelengths to develop materials with tailored optical functionalities. chemimpex.com

One area of investigation involves the incorporation of this compound and its derivatives into polymer matrices to create fluorescent films. These films can be designed to respond to external stimuli, such as changes in viscosity, which can be detected through alterations in their fluorescence emission. For instance, derivatives of the related compound 4-[4-(dimethylamino)styryl]pyridine (B181050) (DMASP) have shown dual fluorescence properties in aqueous solutions. nih.gov An increase in the viscosity of the surrounding environment leads to an intensified fluorescence emission at longer wavelengths. nih.gov This principle can be applied to develop coatings that act as sensors for local microviscosity.

The table below summarizes the fluorescence behavior of a DMASP derivative in response to environmental viscosity, a principle that can be extended to films and coatings containing similar styryl-based compounds.

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Effect of Increased Viscosity on Emission Intensity |

| 360 | ~600 | Little to no change |

| 469 | ~600 | Intensified emission |

This interactive table is based on research findings for a related styryl-pyridine derivative, illustrating a concept applicable to advanced optical films. nih.gov

Furthermore, research into nonlinear optical (NLO) materials has highlighted the potential of similar stilbazolium derivatives. mdpi.com The arrangement of chromophores within a crystal structure is crucial for achieving desired NLO effects. mdpi.com While achieving a non-centrosymmetric crystal structure, which is necessary for second-order NLO activity, can be challenging, co-crystallization techniques have shown promise. researchgate.netacs.org For example, co-crystallization of E-4-(4-dimethylaminostyryl)-1-methylpyridinium iodide ([DAMS]I) with p-dimethylaminobenzaldehyde resulted in a new solid-state form with high NLO activity. researchgate.net This suggests that incorporating this compound into composite films could lead to materials with significant NLO properties, suitable for applications in optical computing and communications. researchgate.net

Data Storage and Display Technologies Utilizing this compound

The application of this compound extends into the realms of data storage and display technologies, primarily due to its optical and electronic properties. chemimpex.comresearchgate.net

In the field of display technologies, the compound's structural characteristics make it a suitable candidate for the development of organic light-emitting diodes (OLEDs). chemimpex.com Its role in OLEDs is to contribute to improved efficiency and color purity. chemimpex.com The demand for materials with superior nonlinear optical (NLO) properties for applications including memory storage devices has driven research into chromophores like those related to this compound. acs.org

Research has shown that certain organic stilbazolium crystals, a class of materials to which this compound derivatives belong, exhibit third-order nonlinear optical properties. mdpi.com These properties, such as reverse saturable absorption and self-defocusing, are crucial for applications in optical limiting and switching, which are fundamental to some data storage and processing concepts. mdpi.com

The potential for using related compounds in optical data storage is also an active area of research. researchgate.net The development of materials with high non-linear-optical (NLO) activity is a key factor in advancing optical data storage technologies. researchgate.net The table below outlines some key properties of a related stilbazolium derivative, highlighting its potential for NLO applications.

| Property | Value/Observation | Relevance to Data Storage/Display |

| Nonlinear Optical (NLO) Activity | High in specific co-crystal forms researchgate.net | Essential for optical switching and data modulation. |

| Fluorescence | Strong emission chemimpex.com | Can be utilized in fluorescent displays and sensors. |

| Third-Order NLO Susceptibility | Present in centrosymmetric crystals mdpi.com | Enables applications in optical limiting and all-optical switching. |

This interactive table summarizes properties of related compounds, indicating the potential of this compound in these technologies.

The synthesis of thermally stable chromophores with modulated "push-pull" electronic characteristics is a significant area of investigation for improving the intrinsic hyperpolarizability of materials used in NLO applications, including memory storage. acs.org

Applications of 4 4 Dimethylaminostyryl Quinoline in Chemical and Biological Sensing

Design Principles for Fluorescent Probes and Dyes

The fundamental design of fluorescent probes based on the 4-(4-dimethylaminostyryl)quinoline (B182716) framework involves modifying its core structure to induce a change in fluorescence upon interaction with a specific analyte. The quinoline (B57606) ring and the dimethylamino group create a donor-π-acceptor (D-π-A) system, which is sensitive to changes in the local environment, such as polarity and the presence of specific ions or molecules.

Key design principles include:

Introduction of Recognition Sites: A crucial step is the incorporation of a specific binding site or a reactive group for the target analyte. This is often achieved through chemical synthesis, modifying the quinoline or phenyl rings. For instance, adding a chelating group can make the molecule selective for certain metal ions.

Modulating Intramolecular Charge Transfer (ICT): The interaction between the probe and the analyte can alter the efficiency of the ICT process. This change directly affects the fluorescence emission wavelength and intensity, forming the basis of the sensing mechanism.

Enhancing Photostability and Quantum Yield: An ideal fluorescent probe should be highly stable under light exposure and exhibit a high quantum yield (the ratio of emitted photons to absorbed photons) for sensitive detection. Chemical modifications to the core structure can enhance these properties. nih.govnih.gov

Tuning Solubility: For applications in biological or aqueous environmental samples, the solubility of the probe is critical. Introducing hydrophilic groups to the this compound structure can improve its water solubility. mdpi.com

The addition of a dimethylamino group to a quinoline structure has been shown to induce fluorescence, providing a strategy to turn a bioactive molecule into a trackable fluorescent probe. nih.gov This principle is central to the utility of this compound derivatives in sensing applications.

Mechanisms of Analyte Detection via Fluorescence Modulation

Derivatives of this compound utilize various mechanisms to signal the presence of an analyte, primarily by altering their fluorescence output.

Fluorescent sensors can operate in a "turn-off" or "turn-on" mode.

Turn-Off Sensors: In this mode, the probe is initially fluorescent. Upon binding with the analyte, a process such as photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET) is triggered, leading to a decrease or "quenching" of the fluorescence signal. For example, two quinoline-based probes with aggregation-induced emission (AIE) characteristics were designed for the rapid analysis of Cu²⁺ ions through a fluorescence quenching mechanism. rsc.org

Turn-On Sensors: Conversely, a turn-on sensor is initially non-fluorescent or weakly fluorescent. The interaction with the analyte disrupts a quenching mechanism (like PET) or forms a new, highly fluorescent species, causing a significant increase in fluorescence intensity. A quinoline-based Schiff base was designed as a fluorescent probe that showed an excellent 'turn on' fluorescence response with Zn²⁺ and Mg²⁺. rsc.org Similarly, another turn-on probe composed of a coumarin derivative and a modulator was developed for sensing hypochlorous acid (HClO). researchgate.net

Chemodosimeters are a class of single-use sensors that undergo an irreversible chemical reaction with the analyte. This reaction generates a new chemical species with different photophysical properties, leading to a change in the fluorescence signal.

Ratiometric fluorescent sensing offers a more robust and reliable detection method compared to intensity-based measurements. nih.gov This strategy involves monitoring the ratio of fluorescence intensities at two different wavelengths. This approach can self-calibrate, minimizing the effects of environmental factors and probe concentration variations.

Key features of ratiometric probes based on quinoline derivatives include:

Dual Emission: The probe is designed to have two distinct emission peaks. Upon binding to the analyte, the intensity of one peak increases while the other decreases, or both peaks shift.

Förster Resonance Energy Transfer (FRET): This is a common mechanism used in ratiometric probes. A FRET-based probe consists of a donor fluorophore and an acceptor fluorophore. The binding of an analyte can change the distance or orientation between the two, altering the FRET efficiency and thus the ratio of their emission intensities. A near-infrared (NIR) ratiometric fluorescent probe composed of coumarin and quinoline fluorophores was constructed for detecting SO₂ derivatives based on this principle. nih.gov

This ratiometric approach provides a built-in correction, enhancing the accuracy and sensitivity of analyte detection. nih.gov

Research in Sensing Environmental Pollutants

The high sensitivity of fluorescent probes makes them ideal for detecting trace amounts of environmental pollutants. Derivatives of this compound have been explored for sensing both heavy metal ions and organic contaminants.

Heavy metal ions are significant environmental pollutants due to their high toxicity and bioaccumulation. researchgate.netmdpi.com Quinoline derivatives are effective in this area because the nitrogen atom in the quinoline ring can act as a binding site for metal ions. mdpi.com

Research has demonstrated the use of styryl quinoline derivatives for detecting various metal ions:

Copper (Cu²⁺): Water-soluble styryl quinoline derivatives have shown sensitivity toward Cu²⁺ ions. mdpi.com In one study, two new quinoline-based probes demonstrated high selectivity and sensitivity for Cu²⁺, with detection limits as low as 1.3 x 10⁻⁸ M and 8.5 x 10⁻⁸ M, respectively, which is well below the standard for drinking water. rsc.org

Lead (Pb²⁺): A novel quinoline-based chemosensor was developed for the selective "on-off" detection of Pb²⁺ ions in a semi-aqueous medium, with a fluorescence detection limit of 9.9 x 10⁻⁷ M. nih.gov

Cadmium (Cd²⁺) and Zinc (Zn²⁺): Quinoline-based probes have been designed for the sensitive detection of Cd²⁺ and Zn²⁺. researchgate.net One study reported a probe that could distinguish between the two ions by using Cu²⁺ as a sequential quenching tool. researchgate.net

The table below summarizes the performance of some quinoline-based fluorescent probes for heavy metal detection.

| Analyte | Probe Type | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Cu²⁺ | Quinoline-based AIE Probe | Fluorescence Quenching | 1.3 x 10⁻⁸ M | rsc.org |

| Pb²⁺ | Quinoline-based Schiff Base | On-Off Fluorescence | 9.9 x 10⁻⁷ M | nih.gov |

| Zn²⁺ / Mg²⁺ | Quinoline-based Schiff Base | Turn-On Fluorescence | 6.6 x 10⁻⁸ M (Zn²⁺) | rsc.org |

| Cd²⁺ | Quinoline-based Probe | Chelation-Enhanced Fluorescence | 3.5 x 10⁻⁸ M | researchgate.net |

Beyond metal ions, fluorescent probes derived from quinoline are also effective for detecting hazardous organic compounds.

One significant application is the detection of nitroaromatic compounds, which are common components of industrial waste and explosives. Research has focused on developing sensors for 2,4,6-trinitrophenol (TNP), a highly explosive and toxic pollutant.

Two quinoline-based fluorescent sensors were designed to detect TNP in water. semanticscholar.org The sensing mechanism is based on photo-induced electron transfer from the electron-rich sensor to the electron-deficient TNP molecule, resulting in fluorescence quenching. The performance of these sensors is detailed below.

| Probe Name | Analyte | Detection Limit | Sensing Mechanism | Reference |

|---|---|---|---|---|

| bqbpbn (1) | 2,4,6-trinitrophenol (TNP) | 1.2 ppm | Photo-induced Electron Transfer | semanticscholar.org |

| bqbpxn (2) | 2,4,6-trinitrophenol (TNP) | 0.3 ppm | Photo-induced Electron Transfer | semanticscholar.org |

The difference in detection limits between the two probes was attributed to the nature of the spacer connecting the quinoline units, highlighting how subtle changes in molecular design can significantly impact sensor performance. semanticscholar.org

Development of Biological Probes for Cellular Environments

The core structure of this compound, featuring an electron-donating dimethylamino group and an electron-accepting quinoline moiety connected by a styryl bridge, gives rise to intramolecular charge transfer (ICT) characteristics. This phenomenon is fundamental to their function as environmental sensors, as the efficiency and wavelength of their fluorescence emission can be modulated by interactions with their surroundings.

Research into Viscosity-Sensitive Probes

The viscosity of the intracellular environment is a critical parameter that reflects the state of cellular processes. Probes based on styryl quinoline and similar structures have been investigated for their potential to monitor changes in microviscosity within living cells. The underlying principle of their function as "molecular rotors" is the viscosity-dependent restriction of intramolecular rotation. In low-viscosity environments, the molecule can undergo non-radiative de-excitation through rotational motion. However, in more viscous media, this rotation is hindered, leading to an increase in fluorescence quantum yield and lifetime.

A study on a related compound, a substituted 4-[4-(dimethylamino)styryl]pyridinium salt, demonstrated this principle effectively. This derivative exhibited dual fluorescence, with the emission at the longer wavelength being particularly sensitive to the viscosity of the medium nih.gov. An increase in the environmental viscosity led to a significant intensification of this fluorescence emission nih.gov. This property was utilized to measure the intracellular viscosity of smooth muscle cells, which was determined to be an average of 4.5 cP after calibration in glycerol/water mixtures of known viscosity nih.gov.

The photophysical properties of another similar compound, trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride, were characterized in various solvent systems to understand the influence of viscosity on its fluorescence. This molecule, which also possesses a strong intramolecular charge transfer character, shows fluorescence in the visible range of 480–650 nm in polar and viscous solutions . The increase in the viscosity of the surrounding environment suppresses non-radiative deactivation pathways, thereby enhancing the radiative processes and leading to stronger fluorescence .

Table 1: Photophysical Properties of a Viscosity-Sensitive Pyridinium (B92312) Derivative in Different Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Water | 459 | 600 | 141 |

| 99% Glycerol | 494 | ~600 | ~106 |

| Water-Methanol (binary) | 489 | ~500 | ~11 |

Data compiled from a study on trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride, a compound with a similar core structure to this compound.

Probes for pH Gradients and Polarity Changes

The fluorescence of styryl quinoline derivatives can also be sensitive to changes in pH and the polarity of their environment. The protonation and deprotonation of the nitrogen atom in the quinoline ring can alter the electronic properties of the molecule, leading to shifts in the absorption and emission spectra. This pH-dependent behavior makes them potential candidates for mapping pH gradients within cellular compartments.

Research on 9- and 12-dimethylaminophenyl-substituted berberine derivatives, which contain a quinoline-like isoquinoline core, has shown that the fluorescence of these compounds can be significantly influenced by pH nih.gov. In acidic conditions (pH 5), a notable "light-up" effect in the fluorescence was observed upon binding to DNA, a phenomenon not seen at neutral pH nih.govnih.gov. The protonation of the dimethylamino group at lower pH plays a crucial role in this fluorescence enhancement nih.gov. The pKa values for these derivatives were determined to be in the acidic range, highlighting their sensitivity to pH changes nih.gov.

Furthermore, the intramolecular charge transfer nature of these molecules makes them inherently sensitive to the polarity of their surroundings. The previously mentioned trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride serves as a sensor for solvent polarity . The significant Stokes shift observed for this compound in different solvents is indicative of this sensitivity . For instance, the Stokes shift is approximately 140 nm in water and decreases to about 108 nm in a methanol-water mixture, demonstrating the influence of solvent polarity on its electronic states .

Table 2: pH-Dependent Spectroscopic Properties of a Berberine Derivative

| Condition | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φfl) |

| Neutral pH | - | - | <0.01 |

| pH 5 (with duplex DNA) | - | 537 | 0.01 |

| pH 5 (with quadruplex DNA) | - | 537 | 0.04 |

Data from a study on a 9-dimethylaminophenyl-substituted berberine derivative, illustrating pH-dependent fluorescence upon DNA binding. nih.gov

Fluorescent Reporters for Specific Biomolecules

Derivatives of this compound have shown promise as fluorescent reporters for specific biomolecules, most notably nucleic acids. Their planar structure and positive charge facilitate interaction with the negatively charged phosphate backbone and intercalation between the base pairs of DNA and RNA.

A study on dicationic styryl dyes, including a quinoline derivative termed 4QL2+, demonstrated their utility in the colorimetric and fluorescent detection of nucleic acids nih.gov. Upon binding to double-stranded DNA, these dyes exhibited a significant red-shift in their absorption spectra, in the case of 4QL2+ up to 48 nm nih.gov. This change in absorption is attributed to the altered polarity of the microenvironment upon binding to DNA nih.gov. The fluorescence intensity of these dyes also increased in the presence of DNA, a phenomenon linked to the increased viscosity of the local environment upon binding, which restricts intramolecular rotation and reduces non-radiative decay nih.gov.

The interaction of these dicationic styryl quinoline dyes with DNA was found to be more pronounced compared to their monocationic counterparts, suggesting that the additional positive charge enhances their binding affinity and the resulting photophysical response nih.gov. This makes them highly sensitive probes for nucleic acid detection.

While direct applications of this compound for protein labeling are less documented, the general principle of using fluorescent dyes with reactive groups to label proteins is well-established. The quinoline scaffold can be functionalized with moieties that can covalently bind to specific amino acid residues on proteins, such as primary amines or sulfhydryl groups, turning the quinoline derivative into a fluorescent tag for protein tracking and localization studies.

Table 3: Spectroscopic Changes of a Dicationic Quinoline Styryl Dye (4QL2+) upon Interaction with DNA

| Condition | Absorption λmax Shift (nm) |

| In the presence of double-stranded DNA | Up to 48 |

This data highlights the significant red-shift in the absorption spectrum of a dicationic quinoline styryl dye upon binding to DNA, indicating a strong interaction and its potential as a DNA sensor. nih.gov

Exploration of 4 4 Dimethylaminostyryl Quinoline in Photodynamic Mechanisms

Principles of Photosensitization and Reactive Oxygen Species Generation

Photodynamic therapy is founded on the interaction of three key components: a photosensitizer, a specific wavelength of light, and molecular oxygen. mdpi.com The process is initiated when a photosensitizer, such as a quinoline (B57606) derivative, absorbs light, which elevates it to an excited electronic state. This energy can then be transferred to molecular oxygen, which is naturally present in tissues, to generate highly reactive oxygen species (ROS). nih.gov

The two primary mechanisms of ROS generation are Type I and Type II photochemical reactions. In Type I reactions, the excited photosensitizer interacts directly with a substrate to produce radical ions, which then react with oxygen to form ROS like superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. In Type II reactions, the excited photosensitizer in its triplet state directly transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly cytotoxic singlet oxygen (¹O₂). nih.gov Singlet oxygen is considered the principal cytotoxic agent in most PDT applications. nih.gov

The effectiveness of a photosensitizer is linked to several factors, including its ability to absorb light in the therapeutic window (650–850 nm) where light penetration into tissue is maximal, and its efficiency in generating ROS. mdpi.com

Academic Research into Singlet Oxygen Production Efficiency

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. A high singlet oxygen quantum yield is a desirable characteristic for a photosensitizer in photodynamic therapy. nih.gov

Research has shown that the molecular structure of a photosensitizer significantly influences its ΦΔ. For instance, studies on various photosensitizers have demonstrated a wide range of singlet oxygen quantum yields. In one study, the singlet oxygen quantum yield for a novel zinc(II) phthalocyanine (B1677752) compound was determined to be 0.71 in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Another study investigating silicon phthalocyanines reported a remarkable singlet oxygen quantum yield of 0.94 for a quaternized derivative. nih.gov

The environment, such as the solvent used, can also impact the singlet oxygen quantum yield. For some dyes, the quantum yields of singlet oxygen generation have been shown to be strongly dependent on the nature of the solvent. researchgate.net

Photophysical Pathways Relevant to Photodynamic Action

The photodynamic action of a photosensitizer is governed by its photophysical properties. Upon absorption of a photon, the photosensitizer molecule is promoted from its ground state (S₀) to a short-lived excited singlet state (S₁). From the S₁ state, the molecule can undergo several processes:

Fluorescence: The molecule can return to the ground state by emitting a photon.

Internal Conversion: The molecule can undergo a non-radiative transition back to the ground state, releasing energy as heat.

Intersystem Crossing: The molecule can transition to a long-lived excited triplet state (T₁).

For a molecule to be an effective photosensitizer for PDT, intersystem crossing to the triplet state must be a highly efficient process. This is because the long lifetime of the triplet state allows for sufficient time for energy transfer to molecular oxygen to generate singlet oxygen (Type II mechanism) or to interact with other molecules (Type I mechanism). nih.gov The triplet quantum yield (ΦT) is a measure of the efficiency of the formation of the triplet state.

The photophysical behavior of styrylquinoline derivatives, such as trans-[2-(4-methoxystyryl)]quinoline-1-oxide, has been studied to understand these pathways. nih.gov Research has shown that the environment can significantly influence the excited state dynamics of these molecules. nih.gov

Strategies for Enhancing Photosensitizer Efficacy in Research Models